1-cyclobutylcyclopropan-1-ol
Description
For example, 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS: 1849348-06-6) shares a fused cyclopropane-cyclobutane framework with an additional aminomethyl substituent, highlighting the versatility of these systems in medicinal and synthetic chemistry .
Properties
CAS No. |
112650-60-9 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
-
Reagents : 1,2-Dibromo-1-cyclobutylethane, sodium borohydride (NaBH₄), methanol.
-
Procedure : The dihalide is dissolved in methanol under nitrogen, followed by gradual addition of NaBH₄ at 0°C. The mixture is stirred at 25°C for 12 hours, yielding a solution containing this compound and sodium bromide.
-
Purification : Ammonia is introduced to precipitate residual salts, followed by filtration and vacuum distillation.
| Parameter | Value |
|---|---|
| Yield | 90% |
| Purity | 98% |
| Reaction Time | 12 hours |
This method’s efficiency stems from the reducing agent’s ability to facilitate simultaneous debromination and cyclopropane ring formation. The cyclobutyl group’s strain enhances reactivity, favoring intramolecular cyclization over competing pathways.
Silver-Catalyzed Isomerization of cis-Cyclopropanol Precursors
Recent advances in stereochemical isomerization, exemplified by Ag(I)-catalyzed processes, enable the conversion of cis-1-cyclobutylcyclopropan-1-ol to its trans isomer. While primarily a post-synthetic modification, this method informs the synthesis of stereodefined precursors.
Carbene-Mediated Cyclopropanation of Cyclobutyl Alkenes
Thesis-derived methodologies leveraging dichlorocarbene intermediates offer a route to cyclopropanols via [2+1] cycloaddition. For this compound, cyclobutyl-substituted alkenes serve as substrates.
Synthetic Protocol
-
Dichlorocarbene Generation : Chloroform (CHCl₃) treated with potassium tert-butoxide (KOtBu) produces :CCl₂.
-
Cycloaddition : The carbene reacts with cyclobutylvinyl ether, forming 1-cyclobutyl-1-dichlorocyclopropane.
-
Hydrolysis : Acidic hydrolysis (HCl/H₂O) cleaves the ether and converts dichloride to hydroxyl.
| Step | Reagents | Yield (%) |
|---|---|---|
| Cycloaddition | CHCl₃, KOtBu | 75 |
| Hydrolysis | HCl, H₂O | 85 |
This route capitalizes on the carbene’s electrophilicity, with the cyclobutyl group stabilizing the transition state through hyperconjugation.
Hydrolysis of Cyclopropyl Bromides
A classical approach involves synthesizing 1-cyclobutylcyclopropyl bromide followed by nucleophilic substitution.
Reaction Overview
-
Cyclopropanation : Cyclobutylacetylene undergoes [2+1] cycloaddition with dibromomethane (CH₂Br₂) using a zinc-copper couple.
-
Substitution : The resultant bromide is treated with aqueous sodium hydroxide (NaOH) at 80°C for 6 hours.
| Parameter | Value |
|---|---|
| Cyclopropanation Yield | 70% |
| Hydrolysis Yield | 90% |
While less stereoselective, this method provides a straightforward pathway for large-scale synthesis.
Enantioselective Reduction of Cyclobutyl Ketones
Asymmetric hydrogenation of 1-cyclobutylcyclopropan-1-one using chiral catalysts achieves high enantiomeric excess (ee).
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
1-Cyclobutylcyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-cyclobutylcyclopropan-1-ol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying their activity. This can lead to changes in metabolic pathways and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS: 1849348-06-6)
- Structure: Combines a cyclopropane ring fused to a cyclobutanol group, with an aminomethyl side chain.
- Molecular Formula: C₈H₁₅NO; MW: 141.21 g/mol.
- Applications : Serves as a chiral building block for synthesizing complex heterocycles, such as tetrahydropyrans, through ring-opening reactions .
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol (CAS: 1249043-81-9)
- Structure: Cyclopropanol substituted with a bromothiophene group.
- Properties : Requires stringent safety measures (e.g., avoidance of heat sources due to flammability risks) .
- Applications : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in agrochemical and pharmaceutical synthesis.
(+)- and (–)-Z-2-Hydroxyethyl-1-methylcyclopropan-1-ol
- Structure: Chiral cyclopropanol derivative with a hydroxyethyl side chain.
- Synthesis : Prepared enantioselectively from ethyl L-lactate in gram quantities.
- Applications: Used as a chiral synthon for asymmetric synthesis, particularly in constructing tetrahydropyrans via trans-dialkylcyclopropanol ring-opening .
1-Ethynylcyclopropan-1-ol (CAS: 22935-35-9)
- Structure: Cyclopropanol with an ethynyl substituent.
- Molecular Formula : C₅H₆O; MW : 82.10 g/mol.
- Applications : The ethynyl group facilitates click chemistry and cross-coupling reactions, as demonstrated in synthesis literature .
1-Methylcyclopentanol (CAS: 1462-03-9)
- Structure: Cyclopentanol with a methyl substituent.
- Molecular Formula : C₆H₁₂O; MW : 100.16 g/mol.
- Properties: Simpler cyclic alcohol with reduced ring strain compared to cyclopropanol derivatives.
- Safety : Requires standard handling precautions for alcohols (e.g., consultation with physicians upon exposure) .
2-Butyl-1-octanol (CAS: 3913-02-8)
- Structure : Linear alcohol with a long hydrocarbon chain.
- Molecular Formula : C₁₂H₂₆O; MW : 186.33 g/mol.
- Applications : Primarily used in industrial surfactants and lubricants, distinct from strained cyclic alcohols in reactivity .
Data Table: Key Properties of Cyclopropanol and Cyclobutanol Derivatives
Functionalization via Substituents
- Bromothiophene Derivatives : The bromine atom in 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol allows participation in palladium-catalyzed couplings, expanding its utility in drug discovery .
- Ethynyl Group Reactivity : 1-Ethynylcyclopropan-1-ol serves as a substrate for alkyne-azide cycloadditions (click chemistry), facilitating rapid diversification in material science .
Biological Activity
1-Cyclobutylcyclopropan-1-ol, with the molecular formula C7H12O and CAS number 112650-60-9, is a cyclic alcohol characterized by a unique structure that incorporates both cyclobutane and cyclopropane rings. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial properties and its role as a building block in organic synthesis.
This compound can be synthesized through several methods, with one common approach involving the reaction of cyclobutylmagnesium bromide with cyclopropanone, followed by hydrolysis. This method allows for the formation of the desired alcohol efficiently. The compound can also undergo various chemical reactions such as oxidation, reduction, and substitution:
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), CrO3 | Ketones, carboxylic acids |
| Reduction | Lithium aluminum hydride (LiAlH4) | Corresponding alkanes |
| Substitution | Thionyl chloride (SOCl2), phosphorus tribromide (PBr3) | Alkyl halides |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A comparative study highlighted its presence in certain plant species, where it was identified alongside other phytochemicals known for their biological effects. The compound demonstrated significant antioxidant and antimicrobial activity, suggesting its potential application in developing natural preservatives or therapeutic agents .
The mechanism of action of this compound is thought to involve interactions with specific enzymes or microbial targets. Its unique structural features allow it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to alterations in metabolic pathways within microbial cells, contributing to its antimicrobial effects.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antioxidant Activity : In vitro studies have shown that the compound possesses significant antioxidant properties, which may help mitigate oxidative stress in biological systems.
- Antimicrobial Efficacy : A study focusing on the antimicrobial properties found that this compound inhibited the growth of various bacterial strains, making it a candidate for further research in pharmaceutical applications .
- Use in Organic Synthesis : The compound's role as a building block in organic synthesis has been documented, where it serves as an intermediate for creating more complex molecules with potential therapeutic applications.
Comparison with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Key Features |
|---|---|---|
| Cyclopropanol | Cyclopropane ring only | Simpler structure; limited reactivity |
| Cyclobutanol | Cyclobutane ring only | Lacks cyclopropane; different properties |
| Cyclopropylmethanol | Cyclopropane ring + methanol group | Similar but lacks dual-ring complexity |
The dual-ring system in this compound imparts distinct chemical properties and reactivity compared to its simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
